4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4S2/c1-3-26-17-7-6-15(12-16(17)21)28(24,25)22-13-20(10-4-5-11-20)19-9-8-18(27-19)14(2)23/h6-9,12,14,22-23H,3-5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMZLMKANHTYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an ethoxy group, a fluoro substituent, and a thiophene moiety, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.6 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 2034569-61-2 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple mechanisms of action, primarily through enzyme inhibition and receptor interaction:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways, particularly those related to cancer progression and inflammation.
- Receptor Interaction : Its structural components suggest potential interactions with various receptors, which may lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Antitumor Activity
A study investigated the antitumor effects of this compound in vitro and in vivo. The compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.
Inhibition of Inflammatory Pathways
Another research highlighted the compound's role in modulating inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₃₁FNO₃S
- Molecular Weight : 382.4 g/mol
- Functional Groups :
- Ethoxy group
- Fluoro substituent
- Thiophene ring
- Benzenesulfonamide moiety
Physicochemical Properties
- LogP (Partition Coefficient) : 5.4, indicating moderate lipophilicity.
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 7, which suggests flexibility in molecular conformation .
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The specific structure of this compound allows it to target bacterial enzymes involved in folate synthesis, making it a candidate for the development of new antibiotics. For instance, studies on similar compounds have shown inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth .
Anticancer Potential
The compound's unique structure may also confer anticancer properties. Preliminary studies suggest that compounds with similar thiophene and sulfonamide groups can inhibit tumor growth by interfering with cancer cell proliferation pathways. For example, certain benzenesulfonamides have been documented to inhibit various kinases involved in cancer progression .
Carbonic Anhydrase Inhibition
Carbonic anhydrases are important drug targets for treating conditions such as glaucoma and epilepsy. The structural features of this compound suggest potential as a carbonic anhydrase inhibitor, which could lead to therapeutic applications in managing these disorders .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of benzenesulfonamides for their antimicrobial activity against resistant strains of bacteria. The findings indicated that derivatives similar to the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for clinical application in treating infections caused by resistant pathogens .
Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer effects of thiophene-based sulfonamides on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study concluded that further research on compounds like 4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide could lead to promising new therapies for cancer treatment .
Comparison with Similar Compounds
3-Chloro-4-Fluoro Analog (CAS 2034256-03-4)
The closest analog identified is 3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034256-03-4, molecular weight 417.9 g/mol) . Key differences include:
- Substituent positions : The target compound has 4-ethoxy and 3-fluoro groups, whereas the analog has 3-chloro and 4-fluoro.
- Electronic effects: Chlorine (electron-withdrawing) vs. ethoxy (electron-donating) substituents may alter binding interactions.
N-(4-Methoxyphenyl)benzenesulfonamide Derivatives
Compounds like N-(4-methoxyphenyl)benzenesulfonamide (Acta Cryst. E67, o298) exhibit simpler structures with methoxy substituents . Methoxy groups are less bulky than ethoxy, which may reduce steric hindrance but also decrease metabolic stability due to higher susceptibility to oxidative demethylation.
Heterocyclic and Side-Chain Modifications
Thiophene-Containing Sulfonamides
The target compound’s thiophene ring with a hydroxyethyl group is structurally distinct from analogs like N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (CAS 147118-37-4), which features a quinoline core . Thiophene’s sulfur atom may engage in π-π stacking or hydrogen bonding, while the hydroxyethyl group could enhance solubility or receptor interactions compared to non-polar side chains.
Morpholinylsulfonyl and Oxadiazole Derivatives
Compounds such as 4-methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride (CAS 1016508-63-6) and 5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1016764-70-7) highlight the diversity of sulfonamide modifications . Oxadiazole rings are often used to improve metabolic stability, whereas morpholinyl groups enhance solubility. The target compound’s cyclopentylmethyl-thiophene moiety may offer a balance between rigidity and flexibility for target engagement.
Hypothetical Data Table for Key Compounds
Q & A
Q. What are the recommended synthetic routes and purification strategies for synthesizing 4-ethoxy-3-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide?
Methodological Answer:
- Multi-step synthesis : Begin with commercially available precursors, such as benzenesulfonamide derivatives and thiophene-containing intermediates. Key steps include sulfonylation of the cyclopentylmethyl amine intermediate and functionalization of the thiophene ring with a hydroxyethyl group.
- Purification : Use high-throughput techniques like flash chromatography or preparative HPLC to isolate intermediates. For the final product, employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to enhance purity .
- Reaction Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of ethoxy, fluoro, and hydroxyethyl groups. F NMR is essential for verifying fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., via ESI-HRMS) and detect isotopic patterns for halogenated moieties .
- HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with photodiode array detection to identify UV-active impurities .
Q. How does the compound’s solubility profile influence solvent selection for biological assays?
Methodological Answer:
- Polar Solvents : The hydroxyethyl and sulfonamide groups confer moderate solubility in DMSO or ethanol (up to 10 mM stock solutions).
- Nonpolar Solvents : Limited solubility in hexane or chloroform due to the bulky cyclopentyl and thiophene groups.
- Assay Optimization : Pre-dissolve in DMSO for in vitro studies, ensuring final solvent concentrations ≤0.1% to avoid cellular toxicity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and energy barriers for sulfonylation and cyclization steps. This reduces trial-and-error experimentation .
- Machine Learning (ML) : Train ML models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) based on structural analogs .
- Reaction Path Search : Apply ICReDD’s approach to integrate computational predictions with experimental validation, accelerating reaction design .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on sensor chips to measure real-time binding kinetics (, /) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity for sulfonamide-binding pockets .
- Mutagenesis Studies : Engineer target proteins with point mutations (e.g., Thr199→Ala in carbonic anhydrase) to validate binding site interactions .
Q. How can Design of Experiments (DOE) improve yield in multi-step syntheses?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, reaction time) to identify critical parameters. For example, a 2 factorial design can optimize the thiophene hydroxyethylation step .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. cyclization efficiency) to maximize yield .
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What structural insights can X-ray crystallography provide for this sulfonamide derivative?
Methodological Answer:
- Crystal Growth : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase II) using vapor diffusion in hanging drops. Use cryoprotectants (e.g., glycerol) for data collection .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate electronic effects (e.g., fluorine’s electron-withdrawing impact) .
Q. How can researchers evaluate the compound’s potential anti-inflammatory or antimicrobial activity?
Methodological Answer:
- In Vitro Assays :
- COX-2 Inhibition : Measure IC values using a fluorescence-based assay with recombinant COX-2 enzyme .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in treated bacterial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
